Compound Description: S-23121 is an N-phenylimide herbicide that inhibits protoporphyrinogen oxidase (PPO), an enzyme in the porphyrin biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (PPIX), resulting in photodynamic damage to plant cells. S-23121 exhibits developmental toxicity in rats but not rabbits. []
Relevance: While not sharing the core structure of 1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide, S-23121's metabolic fate, involving the formation of sulfonic acid conjugates, is particularly relevant. [, ] This suggests that similar metabolic pathways, particularly sulfonation, might be relevant for the target compound. The presence of the 1-methyl-4-piperidinyl moiety in both compounds further suggests potential similarities in their pharmacological profiles, although their mechanisms of action may differ.
4-Chloro-2-fluoro-5-hydroxyaniline
Compound Description: This compound is a major metabolite of S-23121 found in the urine of rats. It exists as sulfate and glucuronide conjugates. []
Sulphonic Acid Conjugates of S-23121
Compound Description: These metabolites are characterized by the addition of a sulfonic acid group to the double bond of the tetrahydrophthalimide moiety in S-23121. They are the major metabolites found in the feces of rats administered S-23121. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with a distinct hinge binding mode. [] It exhibits antiproliferative activities against cancer cell lines driven by BCR-ABL/c-KIT.
Basic Esters of 2-Phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA)
Compound Description: This series of compounds, including the clinically investigated terflavoxate (Rec 15/2053), are designed to improve upon the stability and potency of flavoxate, a spasmolytic agent. They exhibit good spasmolytic activity, primarily due to their anticholinergic properties. []
Compound Description: This series of compounds, which includes the highly potent analgesic R 30 730, exhibits exceptionally high analgesic activity with a notably wide safety margin. [] Their mechanism of action involves interaction with opioid receptors.
Compound Description: Compound I is the subject of a patent focused on its polymorphic forms and their therapeutic uses. [] Although the patent doesn't disclose specific biological activities, the focus on polymorphism suggests potential pharmaceutical applications for Compound I.
2-(4-Piperidinyl)-1H-pyrido[4,3-b]indol-1-ones
Compound Description: This group of compounds, exemplified by 5-methyl-2-[1-(phenylmethyl)-4-piperidinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, are patented for their potential as antipsychotic agents. [] The patent highlights their ability to interact with specific receptors or enzymes involved in psychotic disorders.
Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor designed to overcome drug resistance associated with the cKIT T670I mutation in gastrointestinal stromal tumors (GISTs). [] It exhibits strong antiproliferative effects against GIST cancer cell lines.
Compound Description: FL-155 is an orally active compound being investigated for its potential as an anti-pollakiuria agent, aiming to reduce urinary frequency. [] It exhibits significantly higher potency than flavoxate in preclinical models of overactive bladder.
Compound Description: BAY 38-7271 is a high-affinity agonist for the cannabinoid receptor subtype 1 (CB1 receptor). [] It exhibits potent neuroprotective properties in preclinical models of traumatic brain injury and focal cerebral ischemia.
Compound Description: This group of compounds are described in a patent as agonists for serotonin receptor subtype 4 (5-HT4 receptor). [] They are being investigated for their potential in treating gastrointestinal disorders, such as irritable bowel syndrome, due to their ability to modulate gastrointestinal motility.
cis- and trans-Isomers of N-(3-Methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide
Compound Description: These are conformationally restricted analogs of the potent analgesic fentanyl, designed to study the structural features essential for interacting with opioid receptors. [] Their crystallographic structures have been solved, providing insights into their conformational preferences.
Compound Description: This chemical series, which includes the potent cKIT inhibitor CHMFL-KIT-8140, is characterized by a substituted benzamide core scaffold, a piperidin-4-yl oxy linker, and various substituents at the benzamide nitrogen. [] They are designed to inhibit the kinase activity of cKIT, particularly those with the T670I gatekeeper mutation associated with drug resistance.
Compound Description: R 32 792 is a long-acting analgesic belonging to the N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamide series. [] It exhibits significantly longer duration of action compared to other fentanyl derivatives.
Compound Description: This compound is a potent, short-acting analgesic belonging to the N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamide series. [] Its short duration of action is in contrast to the long-acting R 32 792.
Compound Description: R 30 730 is a potent, fast-acting analgesic from the N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamide series, exhibiting rapid onset and a short duration of action. []
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)
Compound Description: ICA-105574 is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] Its mechanism of action primarily involves the removal of hERG channel inactivation, leading to a shortening of the cardiac action potential duration.
19. Bisiridium(III) (Ir(CF3BNO)2-pop)
Compound Description: Ir(CF3BNO)2-pop is a green-emitting iridium(III) complex used in the development of highly efficient and stable solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). []
Compound Description: This chiral amine is a key intermediate in the synthesis of repaglinide, an antidiabetic drug that promotes insulin secretion. []
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing details about its molecular geometry and hydrogen bonding patterns. []
Compound Description: [18F]-16 is a radiolabeled positron emission tomography (PET) tracer designed to selectively bind to the cannabinoid-1 receptor (CB1R). []
Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor that demonstrates potent inhibition of Src family kinases, including Src, Lyn, and Abl. [, ]
Compound Description: TG100855 is the major, active metabolite of the Src kinase inhibitor TG100435. It exhibits even more potent kinase inhibition than the parent compound. [, ]
Compound Description: This compound serves as a versatile intermediate in the synthesis of various pyrido[2,3-c][1,2]thiazine derivatives, highlighting its synthetic utility. []
3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides and Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides
Compound Description: These compound series involve various modifications around a thiophene-2-carboxamide core, and some derivatives incorporate piperidine rings. []
Compound Description: PPP44mT is a potent and selective antitumor agent that inhibits heme center oxidation, a property not observed in related thiosemicarbazones. []
(Z)-2-(4-(2-Cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′-(((1Z,1′Z)-1,4-Phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS)
Compound Description: CYS and BCYS are two structurally related compounds with differing π-conjugation lengths. [] BCYS exhibits aggregation-induced emission (AIE) and forms self-assembled microfibrous structures, while CYS shows aggregation-caused quenching (ACQ) and forms crystalline particles.
Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting a unique profile compared to other noncompetitive antagonists. []
Compound Description: FA-TMPipEOPP is a water-soluble, cationic porphyrin designed for G-quadruplex recognition. [] Its asymmetric structure allows it to remain in an unprotonated monomeric form over a wide pH range, enhancing its G-quadruplex recognition specificity.
Compound Description: This compound is a palladium(II) complex characterized by X-ray crystallography, revealing details about its coordination geometry and crystal packing interactions. []
GI 262570 [(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid]
Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator that exhibits selective vasodilatory effects in the hindquarters vascular bed of rats. []
Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that exhibits antitumor activity. [] Resistance to this compound can develop in cancer cells, leading to reduced efficacy.
Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist studied for its potential in treating obesity and metabolic disorders. []
Compound Description: VNO is an oxidative impurity identified during stability studies of venetoclax, a Bcl-2 inhibitor used in treating hematological malignancies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.